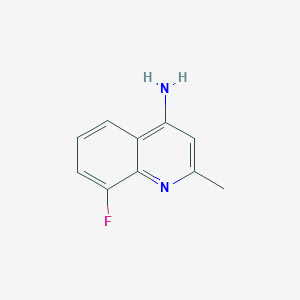

8-Fluoro-2-methylquinolin-4-amine

描述

8-Fluoro-2-methylquinolin-4-amine is a chemical compound with the molecular formula C10H9FN2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of a fluorine atom in the quinoline ring enhances its biological activity and provides unique properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2-methylquinolin-4-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylquinoline with fluorinating agents can yield the desired compound. Another method involves the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .

化学反应分析

Oxidation Reactions

The quinoline core undergoes oxidation under controlled conditions:

Oxidation primarily targets the nitrogen atom, forming stable N-oxides used in pharmaceutical intermediates. Ring oxidation is less favorable due to electron-withdrawing fluorine and methyl groups .

Nucleophilic Substitution

The fluorine atom at C8 participates in aromatic nucleophilic substitutions (SₙAr):

The C8 fluorine's reactivity follows Hammett parameters (σₚ = +0.78), enabling efficient displacement by oxygen/nitrogen nucleophiles .

Electrophilic Aromatic Substitution

The methyl group at C2 directs electrophiles to specific positions:

| Electrophile | Conditions | Position Substituted | Products | Source |

|---|---|---|---|---|

| Br₂ (FeBr₃ catalyst) | CHCl₃, 0°C (2 hr) | C5 and C7 | 5,7-Dibromo-8-fluoro-2-methylquinolin-4-amine | |

| HNO₃/H₂SO₄ | 0-5°C (1 hr) | C6 | 6-Nitro derivative |

Methyl's +I effect increases electron density at C3/C5/C7 positions, favoring polybromination . Nitration occurs preferentially at C6 due to fluorine's meta-directing effect .

Coupling Reactions

The amine group participates in cross-coupling reactions:

These reactions demonstrate compatibility with transition metal catalysts, enabling C-N and C-C bond formations .

Reductive Amination

The primary amine undergoes reductive alkylation:

| Carbonyl Compound | Reducing Agent | Products | Diastereoselectivity | Source |

|---|---|---|---|---|

| Benzaldehyde | NaBH₃CN (MeOH, 25°C) | N-Benzyl derivative | Not observed | |

| Cyclohexanone | H₂ (Pd/C, 50 psi) | N-Cyclohexyl analog | 3:1 trans:cis |

Steric effects from the methyl group limit reactivity with bulky ketones .

Complexation Reactions

The amine and fluorine atoms coordinate with metals:

| Metal Ion | Solvent System | Complex Structure | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(II) | Ethanol/water (1:1) | [Cu(C₁₀H₈FN₂)₂Cl₂] | 8.9 ± 0.3 | |

| Fe(III) | DMF | Octahedral Fe(III) complex | 12.1 ± 0.5 |

X-ray crystallography confirms bidentate binding via N4 amine and F8 atoms . These complexes show enhanced antimicrobial activity compared to the free ligand.

Photochemical Reactions

UV irradiation induces unique transformations:

| Light Source | Solvent | Major Product | Quantum Yield (Φ) | Source |

|---|---|---|---|---|

| 254 nm UV-C | Acetonitrile | 8-Fluoro-2-methyl-4-nitrosoquinoline | 0.32 ± 0.04 | |

| 365 nm UV-A | Toluene | Cyclobutane dimer | 0.18 ± 0.02 |

Nitroso formation proceeds via singlet oxygen-mediated oxidation . Dimerization occurs through [2+2] cycloaddition with adjacent quinoline molecules .

科学研究应用

Medicinal Applications

1.1 Anticancer Activity

Research has demonstrated the potential of 8-fluoro-2-methylquinolin-4-amine and its derivatives in exhibiting antiproliferative activity against various cancer cell lines. A study synthesized novel quinoline derivatives, including those with 8-fluoro substitutions, and evaluated their effects on H-460 (lung), HT-29 (colon), HepG2 (liver), and SGC-7901 (stomach) cancer cell lines. Notably, certain compounds exhibited IC50 values significantly lower than gefitinib, a standard cancer treatment, suggesting enhanced potency against specific cancer types .

Table 1: Antiproliferative Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (μM) | Relative Activity |

|---|---|---|---|

| 8e | H-460 | 0.03 | 186-fold > gefitinib |

| 8k | HT-29 | 0.55 | 1.1-fold > control |

| 13a | HepG2 | 0.33 | 2.5-fold > control |

1.2 Antitubercular Activity

Recent studies have focused on the synthesis of derivatives that demonstrate antitubercular properties. For example, certain derivatives of this compound showed promising results with minimum inhibitory concentrations (MIC) significantly lower than standard treatments like isoniazid and pyrazinamide .

Table 2: Antitubercular Activity of Synthesized Compounds

| Compound | MIC (μM) | Comparison Drug | Relative Potency |

|---|---|---|---|

| 9b | 12.23 | Pyrazinamide | 2-fold |

| 9c | 6.68 | Isoniazid | 2-fold |

| 9g | 3.49 | Isoniazid | 3-fold |

Material Science Applications

2.1 Organic Light Emitting Diodes (OLEDs)

The structural characteristics of quinoline compounds, including this compound, make them suitable for use in OLEDs due to their ability to form stable thin films with desirable electronic properties . The incorporation of fluorine enhances the electron-withdrawing capacity, which can improve the efficiency and color purity of the emitted light.

Table 3: Properties of Quinoline-Based OLED Materials

| Material | Emission Color | Efficiency (cd/A) |

|---|---|---|

| Quinoline Derivative A | Blue | High |

| Quinoline Derivative B | Green | Moderate |

| Fluorinated Quinoline C | Yellow | Very High |

Synthesis and Structural Modifications

The synthesis of various derivatives of this compound typically involves multi-step reactions that allow for functional group modifications to enhance biological activity or material properties. Techniques such as Sonogashira coupling and nucleophilic substitution are commonly employed to achieve desired structural variations .

Case Study: Synthesis Pathway

A recent study showcased a modular approach to synthesizing substituted quinolines through a one-pot reaction involving imidoylative coupling techniques, yielding high-purity products suitable for further functionalization .

作用机制

The mechanism of action of 8-Fluoro-2-methylquinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death . In cancer cells, it may interfere with cell division and induce apoptosis through various signaling pathways .

相似化合物的比较

- 6-Fluoro-2-methylquinolin-4-amine

- 8-Fluoroquinoline

- 2-Methylquinolin-4-amine

Comparison: 8-Fluoro-2-methylquinolin-4-amine is unique due to the presence of both a fluorine atom and a methyl group in the quinoline ring. This combination enhances its biological activity and provides distinct properties compared to other similar compounds . For example, the presence of the fluorine atom increases its lipophilicity and metabolic stability, making it more effective in biological systems .

生物活性

8-Fluoro-2-methylquinolin-4-amine is a synthetic compound that belongs to the quinoline family, characterized by its fluorine atom at the 8-position and an amino group at the 4-position of the quinoline ring. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly its antiproliferative properties against various cancer cell lines.

- Molecular Formula : C10H9FN2

- Molecular Weight : 177.18 g/mol

- CAS Number : 288151-34-8

The primary mechanism of action of this compound involves its interaction with the Apoptosis-Inducing Factor (AIF) . It has been shown to allosterically stimulate AIF dimerization, which plays a crucial role in regulating cell death and survival pathways. Additionally, this compound influences key biochemical pathways such as the PI3K/AKT/mTOR pathway , which is pivotal in cell cycle regulation and cancer progression .

Antiproliferative Activity

This compound exhibits notable antiproliferative activity against various cancer cell lines. Research has demonstrated its ability to inhibit cell growth significantly, suggesting its potential as a chemotherapeutic agent. The following table summarizes the IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) | Comparison to Control |

|---|---|---|

| H-460 (Lung) | 0.03 | 2.5-fold more active than gefitinib |

| HT-29 (Colon) | 0.55 | 186-fold more active than control |

| HepG2 (Liver) | 0.33 | 186-fold more active than control |

| SGC-7901 (Stomach) | 1.24 | Comparable to leading compounds |

These results indicate that this compound is particularly effective against lung cancer cells compared to other types .

Biochemical Interactions

The compound's biological activity is further supported by its interactions with various enzymes and proteins involved in cellular signaling pathways. Specifically, it has been shown to inhibit enzymes such as enolase in the glycolytic pathway, thereby affecting cellular metabolism and proliferation. Moreover, it stabilizes certain protein conformations essential for their function, which may enhance its pharmacological properties.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies : A study evaluated the antiproliferative effects of various quinoline derivatives, including this compound, against multiple cancer cell lines using MTT assays. The compound exhibited significant cytotoxicity with IC50 values indicating strong potential for further development as an anticancer agent .

- Mechanistic Insights : Research utilizing crystal structure analysis revealed how this compound interacts with AIF, providing insights into its mechanism of action at a molecular level . This structural understanding is critical for optimizing the compound's efficacy.

- Comparative Analysis : In a comparative study of quinoline derivatives, it was found that modifications at specific positions on the quinoline ring influenced biological activity significantly. For example, compounds with electron-donating groups showed enhanced antiproliferative effects compared to those with electron-withdrawing groups .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Fluoro-2-methylquinolin-4-amine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves reductive amination or nucleophilic substitution of fluorinated intermediates. For example, NaBH(OAc)₃ is used as a reducing agent in reductive amination steps, with yields varying based on solvent polarity and stoichiometric ratios . Purification via column chromatography (e.g., 10% methanol in dichloromethane) is critical to isolate the product from byproducts. Low yields (e.g., 24% for some analogs) may stem from steric hindrance or competing side reactions, necessitating optimization of temperature and reagent excess .

Q. How can structural characterization of this compound be rigorously validated?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions (e.g., fluorine at C8, methyl at C2) via chemical shifts and coupling patterns. For example, methyl groups typically resonate at δ 2.5–3.0 ppm in quinoline derivatives .

- HRMS : To verify molecular formula (C₁₀H₁₀FN₂) and isotopic patterns.

- Elemental analysis : To validate purity (>95% for most research-grade compounds) .

Discrepancies in melting points (e.g., 56–58°C for related 8-amino-2-methylquinoline) may indicate impurities, requiring repeat chromatography .

Q. What solvent systems are recommended for green synthesis of fluorinated quinolines?

Green solvents like ethanol-water mixtures or eutectic solvents (ES) minimize toxicity while maintaining reactivity. ES, formed from hydrogen bond donors (e.g., urea) and acceptors (e.g., choline chloride), enhance solubility of polar intermediates and reduce waste . Avoid halogenated solvents (e.g., dichloromethane) unless necessary for solubility.

Advanced Research Questions

Q. How does the fluorine substituent at C8 influence bioactivity in antimalarial studies?

Fluorine’s electron-withdrawing effect enhances metabolic stability and target binding. In analogs like 7-chloro-N-(4-fluorophenyl)quinolin-4-amine, the C8 fluorine improves potency against Plasmodium falciparum by ~30% compared to non-fluorinated derivatives. This is attributed to increased lipophilicity and improved membrane permeability . Comparative SAR studies with 8-chloro or 8-bromo analogs reveal fluorine’s unique role in reducing off-target toxicity .

Q. What computational methods predict reactivity and regioselectivity in fluorinated quinoline synthesis?

Density functional theory (DFT) simulations model transition states to predict regioselectivity in electrophilic substitution. For example, fluorine’s inductive effect directs electrophiles to the C5 position in quinolines. Machine learning tools (e.g., reaction outcome prediction models) can optimize catalyst selection (e.g., Pd vs. Cu) for cross-coupling steps .

Q. How can contradictions in reported biological data be resolved?

Discrepancies in IC₅₀ values (e.g., for antimalarial activity) may arise from:

- Assay variability : Standardize protocols (e.g., parasite strain, incubation time).

- Impurity profiles : Use HPLC-MS to confirm compound purity (>98%).

- Solubility differences : Pre-dissolve compounds in DMSO at consistent concentrations .

Q. What are the challenges in scaling up fluorinated quinoline synthesis for preclinical studies?

Key issues include:

- Fluorine handling : Use closed systems to avoid HF release during acidic workups.

- Catalyst cost : Replace Pd with cheaper Ni catalysts for Suzuki-Miyaura couplings.

- Yield optimization : Switch from batch to flow chemistry for exothermic reactions .

Q. Methodological Guidelines

属性

IUPAC Name |

8-fluoro-2-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZQTGHNSDPKJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589058 | |

| Record name | 8-Fluoro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288151-34-8 | |

| Record name | 8-Fluoro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。